5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Synthetic Chemistry Palladium-Catalyzed Cross-Coupling

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a uniquely differentiated 7-azaindole intermediate. The tosyl protecting group shields the pyrrole N-H from unwanted side reactions during base-sensitive or metal-catalyzed steps, while the chlorine at the 5-position enables predictable cross-coupling (Suzuki, Sonogashira). Unlike the unprotected 5-chloro-7-azaindole—which introduces reactive N-H interference—or the 5-bromo analog—which alters coupling kinetics—this precise intermediate ensures synthetic reproducibility. It is the direct precursor to the pinacol boronate ester (CAS 866546-11-4) for late-stage diversification. Ideal for constructing kinase-focused compound libraries targeting JAK, FGFR, and related ATP-binding pockets. Procure this specific protected building block to efficiently explore patented chemical space or validate novel kinase inhibitors with confidence.

Molecular Formula C14H11ClN2O2S
Molecular Weight 306.8 g/mol
CAS No. 1417422-02-6
Cat. No. B1455198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS1417422-02-6
Molecular FormulaC14H11ClN2O2S
Molecular Weight306.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl
InChIInChI=1S/C14H11ClN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3
InChIKeyXYGQPBKTGZVZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1417422-02-6) – A Structurally Defined Synthetic Intermediate for Kinase-Targeted Libraries


5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1417422-02-6) is a heterocyclic chemical compound with the molecular formula C14H11ClN2O2S and a molecular weight of 306.8 g/mol [1]. It serves as a protected, chlorinated 7-azaindole building block, characterized by a tosyl (4-methylbenzenesulfonyl) protecting group on the pyrrole nitrogen and a reactive chlorine atom at the 5-position of the pyridine ring . Its primary role is as a versatile intermediate for further synthetic modification in medicinal chemistry programs, particularly for generating compound libraries targeting protein kinases [2].

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1417422-02-6): Why Chemical Specificity Dictates Synthetic Outcomes


In synthetic chemistry, substituting one heterocyclic building block for another is not feasible without altering the reaction path, yield, and final product properties. For 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, the specific combination of the tosyl protecting group and the 5-chloro substituent dictates its unique reactivity and utility . Replacing it with a close analog, such as the 5-bromo derivative, will result in different cross-coupling reaction kinetics and efficiencies due to the altered halogen reactivity . Similarly, using the unprotected 5-chloro-7-azaindole core introduces a reactive N-H group that can interfere with base-sensitive or metal-catalyzed steps, leading to unwanted side products or complete reaction failure. Therefore, the precise chemical identity of this intermediate is non-negotiable for ensuring the reproducibility and success of specific multi-step synthetic routes in drug discovery [1].

Quantitative Differentiation Guide: Selecting 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1417422-02-6)


Differentiation by Halogen Reactivity for Cross-Coupling: Cl vs. Br Analogs

The 5-chloro substituent offers distinct advantages over the analogous 5-bromo compound (e.g., 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, CAS 866546-10-3) in specific synthetic sequences. Chlorine atoms are less reactive in oxidative addition steps with palladium catalysts compared to bromine, allowing for chemoselective reactions at other, more reactive halogen handles on the same scaffold (e.g., an iodine or bromine at the 3-position) . This enables more controlled, sequential functionalization of the pyrrolo[2,3-b]pyridine core. The tosyl group's molecular weight contribution (MW = 306.8 g/mol) and its impact on solubility and stability are critical for reaction design and purification [1].

Medicinal Chemistry Synthetic Chemistry Palladium-Catalyzed Cross-Coupling

Stability and Handling: The Tosyl Group as a Superior N-Protecting Strategy

The N-tosyl group provides superior stability compared to the unprotected 1H-pyrrolo[2,3-b]pyridine (CAS 866546-09-0) or more labile protecting groups like Boc or SEM . This enhanced stability is crucial for withstanding harsh reaction conditions, including strong bases, nucleophiles, and elevated temperatures, which are common in multi-step syntheses . A specific patent application (WO2016008414A1) explicitly identifies N-tosyl-1H-pyrrolo[2,3-b]pyridines, including halogenated derivatives, as key intermediates for preparing kinase inhibitors [1]. The tosyl group is also known to facilitate selective lithiation and subsequent functionalization, a property that is not shared by the unprotected core .

Process Chemistry Synthetic Methodology Protecting Group Strategy

High-Value Research & Industrial Applications for 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1417422-02-6)


Scaffold for Kinase-Focused Compound Library Synthesis

This building block is ideally suited for the preparation of diverse compound libraries targeting the kinome. Its structure allows for sequential functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) at the 3- and 5-positions, enabling rapid exploration of chemical space around the 7-azaindole hinge-binding motif [1]. This is particularly relevant for programs targeting kinases such as JAK, FGFR, or others where this scaffold is a privileged structure .

Precursor for Advanced Boronate Ester Intermediates

The compound is a direct precursor to more complex intermediates like 5-chloro-1-tosyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 866546-11-4) . This boronate ester is a valuable reagent for late-stage diversification, allowing the introduction of a wide array of aryl or heteroaryl groups onto the pyrrolo[2,3-b]pyridine core in a single, high-yielding step.

In-House Synthesis of Patent-Exemplified Kinase Inhibitor Intermediates

This compound and its analogs are explicitly referenced in patent literature as intermediates in the synthesis of protein kinase inhibitors [1][2]. Procuring this specific protected intermediate allows research teams to reproduce or explore around patented chemical matter without resorting to more complex and potentially low-yielding synthetic routes.

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